molecular formula C7H3BrCl2FNO B12974836 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B12974836
M. Wt: 286.91 g/mol
InChI Key: XSMANDNVBFHADI-GHXNOFRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidoyl chlorides, while oxidation reactions can produce corresponding benzimidoyl oxides .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxy group can form bonds with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzimidoyl chlorides, such as:

Uniqueness

What sets 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride apart is its unique combination of bromine, chlorine, and fluorine atoms, along with the hydroxy group. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H3BrCl2FNO

Molecular Weight

286.91 g/mol

IUPAC Name

(1Z)-2-bromo-4-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3BrCl2FNO/c8-4-1-3(9)2-5(11)6(4)7(10)12-13/h1-2,13H/b12-7-

InChI Key

XSMANDNVBFHADI-GHXNOFRVSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/Cl)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)Cl)Br)Cl

Origin of Product

United States

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